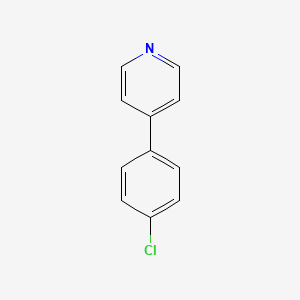

4-(4-Chlorophenyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

4-(4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQOPXNLTUXDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307628 | |

| Record name | 4-(4-Chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5957-96-0 | |

| Record name | 5957-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Chlorophenyl Pyridine and Derivatives

Direct Amination Approaches

Direct amination represents a key strategy for the synthesis of chlorophenyl-pyridine hybrids. This method focuses on the direct formation of a carbon-nitrogen bond between a pyridine (B92270) precursor and an aniline (B41778) derivative.

Reaction of 2-chloro-4-methylpyridine (B103993) with 4-chloroaniline (B138754)

A common approach within direct amination involves the reaction of a chloropyridine with an aniline. For instance, the synthesis of N-(4-Chlorophenyl)pyridine-2-methylamine, a derivative of the target compound, can be achieved through the reaction of 2-chloro-4-methylpyridine with 4-chloroaniline. smolecule.com This type of nucleophilic aromatic substitution (SNAr) is a fundamental transformation in organic synthesis. Innovations in this area have included the use of copper (I) iodide (CuI) paired with specific diamine ligands to facilitate the coupling of 2-chloropyridine (B119429) with 4-chloroaniline derivatives under milder conditions. smolecule.com

Controlled Reaction Conditions and Solvent Systems (e.g., ethanol (B145695), diethyl ether)

The success of direct amination reactions is highly dependent on controlled conditions. The reaction between 2-chloro-4-methylpyridine and 4-chloroaniline typically requires heating within an organic solvent system. smolecule.com Commonly employed solvents for this purpose include ethanol or diethyl ether. smolecule.com The choice of solvent is critical as it influences reactant solubility and reaction kinetics. Furthermore, catalyst systems have been developed to improve efficiency and allow for milder temperature conditions, such as 60–100°C, by preventing catalyst deactivation. smolecule.com

Table 1: Direct Amination Reaction Parameters

| Reactant 1 | Reactant 2 | Solvent System | Catalyst Example |

|---|---|---|---|

| 2-chloro-4-methylpyridine | 4-chloroaniline | Ethanol, Diethyl Ether | CuI with N1,N2-diarylbenzene-1,2-diamine ligands smolecule.com |

| 2-chloropyridine | 4-chloroaniline derivatives | Not specified | CuI with diamine ligands smolecule.com |

Cyclization Reactions

Cyclization reactions provide an alternative pathway to the pyridine core structure, often by building the ring from acyclic precursors. These methods are versatile and allow for the introduction of various substituents onto the final heterocyclic product. One strategy involves the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketones in the presence of an iron(III) chloride (FeCl₃) catalyst, which also acts as an oxidant for the dihydropyridine (B1217469) intermediate. researchgate.net Another approach uses the cyclization of intermediates like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide in an ethanolic sodium ethoxide solution upon heating. researchgate.net

Utilization of Bases (e.g., pyridine, potassium carbonate)

Bases are crucial in promoting cyclization reactions. For certain syntheses, bases such as pyridine or potassium carbonate are utilized to facilitate the ring-closing step. smolecule.com In other procedures, a one-pot multicomponent reaction followed by cyclization may use pyridine as the base in the second step. nih.gov The choice of base can influence the reaction mechanism and yield. For example, in the synthesis of thieno[2,3-b]pyridines, sodium alkoxides can be used as the base catalyst for intramolecular cyclization. scielo.br

Elevated Temperature Regimes and Solvents (e.g., toluene (B28343), dimethylformamide)

Cyclization reactions often necessitate elevated temperatures to overcome the activation energy barrier for ring formation. Typical temperature ranges are between 120°C and 130°C. smolecule.com The selection of a high-boiling point solvent is therefore essential. Solvents such as toluene and dimethylformamide (DMF) are frequently employed for these high-temperature cyclizations. smolecule.com For example, a cyclization to form a chromeno[4,3-b]pyrrol-4(1H)-one scaffold can be conducted in toluene with pyridine as a base at 90°C. nih.gov

Table 2: Cyclization Reaction Parameters

| Reaction Type | Base | Solvent | Temperature |

|---|---|---|---|

| General Cyclization | Pyridine, Potassium Carbonate | Toluene, Dimethylformamide | 120°C - 130°C smolecule.com |

| Chromeno-pyrrolone Synthesis | Pyridine | Toluene | 90°C nih.gov |

| Thieno[2,3-b]pyridine Synthesis | Sodium Alkoxide | Dimethylformamide | Not specified scielo.br |

| Acetamide Derivative Cyclization | Sodium Ethoxide | Ethanol | Heating researchgate.net |

Multi-step Synthetic Pathways

Complex pyridine derivatives, including those related to 4-(4-chlorophenyl)pyridine, are often constructed through multi-step synthetic sequences. These pathways offer the flexibility to build molecular complexity in a controlled manner. One such strategy is a three-step synthesis that allows for the creation of fully and differently arylated pyridines, which may incorporate Suzuki–Miyaura coupling reactions as a key step. researchgate.net

Another multi-step process involves the synthesis of 4-(4-chlorobenzyl)pyridine. chemicalbook.com This two-step reaction begins with the treatment of a precursor with n-butyllithium in tetrahydrofuran (B95107) and hexane (B92381) at low temperatures (-78°C to -50°C) under an inert atmosphere. chemicalbook.com The second step involves a palladium(II) trifluoroacetate-catalyzed reaction with tricyclohexylphosphine (B42057) and caesium carbonate in refluxing o-xylene. chemicalbook.com

A different multi-step approach is used for preparing 4-chlorophenyl-2-pyridyl methanol. This method starts with 2-(p-chlorobenzyl)pyridine, which first undergoes oxidation. google.com The resulting intermediate is then reduced to yield the final product. google.com Similarly, the synthesis of 2-chloro-4-iodo-5-methylpyridine (B598715) is achieved through a sequence of nitration, reduction, diazotization, and iodination reactions starting from 2-chloro-5-methylpyridine. google.com

Intermediate Compound Formation and Selective Reactions

The synthesis of derivatives of this compound often involves the formation of key intermediates that can be selectively modified. A notable intermediate is α-(4-chlorophenyl)pyridine-2-methanol, which serves as a versatile precursor for further pharmaceutical synthesis. medchemexpress.com

One approach involves the reaction of N-methoxy-N,5-dimethyl pyrazine-2-carboxamide with 4-chlorophenyl magnesium bromide in tetrahydrofuran at 0°C. This reaction, after quenching with saturated ammonium (B1175870) chloride solution, yields (4-Chlorophenyl)(5-methylpyrazin-2-yl)methanamine. derpharmachemica.com This intermediate can then undergo further transformations.

Another strategy begins with 3-cyano-4,6-distyrylpyridin-2(1H)-thione. This starting material can be reacted with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol with sodium acetate (B1210297) to produce N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide. This product can then be cyclized using ethanolic sodium ethoxide to form 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide. researchgate.net

Oxidation-Reduction Sequential Methodology for Related Compounds

A common and powerful strategy for the synthesis of this compound derivatives involves a sequence of oxidation and reduction reactions. This two-step process allows for the introduction of hydroxyl and carbonyl functionalities, which are pivotal for building molecular complexity.

Oxidation to Ketone Intermediate

The oxidation of a precursor alcohol to a ketone is a critical step in many synthetic pathways. For instance, 2-(p-chlorobenzyl)pyridine can be oxidized to form the corresponding ketone intermediate. google.com This transformation can be achieved using various oxidizing agents. A patent describes a method where an oxidizing agent is added to a solution of 2-(p-chlorobenzyl)pyridine in a solvent at room temperature, followed by heating to 85-95°C for 4-6 hours. google.com

The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity. For example, the aerobic oxidation of benzylic alcohols, including (4-chlorophenyl)methanol, can be catalyzed by copper-based metal-organic frameworks (MOFs) in the presence of TEMPO. rsc.org This method has shown high conversion rates for various substituted benzyl (B1604629) alcohols. rsc.org Another approach utilizes diisopropoxyaluminium trifluoroacetate (B77799) with 4-nitrobenzaldehyde (B150856) as a hydride acceptor for the Oppenauer oxidation of secondary alcohols to ketones, which proceeds in high yields at room temperature. lookchem.com Furthermore, an environmentally friendly method employs light irradiation for the oxidation of aromatic alcohols to ketones in the absence of external catalysts or additives. nih.gov

The oxidation of racemic (±)-4-(chlorophenyl)phenylmethanol can be achieved through biocatalytic methods. Using Nocardia corallina B-276, the (S)-enantiomer is selectively oxidized to 4-chlorobenzophenone, resulting in an excellent optical enrichment of the remaining (R)-alcohol. bioline.org.br

Reduction to Alcohol Derivatives

The subsequent reduction of the ketone intermediate provides access to the corresponding alcohol derivatives. The ketone obtained from the oxidation of 2-(p-chlorobenzyl)pyridine can be reduced to 4-chlorophenyl-2-pyridyl methanol. google.com This reduction is typically carried out by dissolving the ketone in a solvent and adding a reducing agent in batches at room temperature for 2-6 hours. google.com

The stereoselective reduction of prochiral ketones is of particular interest for producing chiral alcohols, which are important intermediates for pharmaceuticals. google.comresearchgate.net For example, the asymmetric reduction of ketones using alcohol dehydrogenases (ADHs) is an environmentally friendly method to produce enantiopure alcohols like (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. researchgate.net The Meerwein-Ponndorf-Verley (MPV) reduction, often using aluminum isopropoxide in isopropanol, is another method for the stereoselective reduction of ketones. google.com Additionally, a chemoselective reduction of a carboxylic acid to an alcohol in the presence of a ketone can be achieved using a mixed anhydride (B1165640) and sodium borohydride (B1222165) under mild conditions. scirp.org

Alkylation Reactions for Side Chain Attachment

Attaching alkyl side chains to the pyridine ring is a key strategy for diversifying the structures and properties of this compound derivatives.

A mechanochemical approach using activated magnesium(0) metal allows for the direct C-4-H alkylation of pyridines with alkyl halides. This method offers excellent regioselectivity and is compatible with a wide range of functional groups. organic-chemistry.org Another strategy for achieving C-4 alkylation involves the use of a maleate-derived blocking group on the pyridine nitrogen. This directs Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govchemistryviews.org This method is scalable and provides access to valuable building blocks from simple starting materials. nih.gov

Furthermore, N-aminopyridinium salts can be used as electrophiles for the C4-selective (hetero)arylation of pyridines. This catalyst- and oxidant-free method allows for the installation of various electron-rich (hetero)aryl groups at the C4 position under mild, base-assisted conditions at room temperature. frontiersin.org

Novel and Advanced Synthetic Routes

The development of novel synthetic methods focuses on improving efficiency, reducing the number of steps, and increasing molecular complexity in a single operation.

One-Pot Methodologies for Polysubstituted Pyridines

One-pot reactions have emerged as a powerful tool for the synthesis of complex molecules like polysubstituted pyridines from simple precursors in a single reaction vessel. These methods are highly efficient as they avoid the isolation and purification of intermediates, saving time and resources. organic-chemistry.org

A modification of the Bohlmann-Rahtz reaction provides a three-component cyclocondensation process for preparing polysubstituted pyridines. This method combines a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849) without the need for an additional acid catalyst, proceeding with high regioselectivity and good yields. core.ac.ukorganic-chemistry.org For instance, the reaction of ethyl acetoacetate, 1-(4-chlorophenyl)prop-2-yn-1-one, and ammonium acetate yields ethyl 2-methyl-6-(4-chlorophenyl)pyridine-3-carboxylate. core.ac.uk

Another one-pot strategy involves a sequence of Wittig, Staudinger, and aza-Wittig reactions, followed by a 6π-3-azatriene electrocyclization and a 1,3-H shift. organic-chemistry.org This metal-free approach allows for the rapid synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide (B81097) in good to excellent yields. organic-chemistry.org

A four-component, six-step tandem process has also been developed for synthesizing indole-cycloalkyl[b]pyridine hybrids. For example, the reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, 4-chlorobenzaldehyde, cyclododecanone, and ammonium acetate in refluxing ethanol affords the desired product in high yield. beilstein-journals.org This process involves Knoevenagel condensation, enamine formation, Michael addition, intramolecular cyclization, dehydration, and oxidative aromatization in a single transformation. beilstein-journals.org

Copper-Catalyzed Oxidative Cascade Reactions

Copper-catalyzed reactions are instrumental in the synthesis of pyridine derivatives due to their efficiency and the use of a relatively inexpensive and abundant metal. These reactions often proceed through oxidative cascades, enabling the construction of complex molecules from simpler precursors in a single operation.

A notable application of copper catalysis is in the aerobic oxidation of 1,2,3,4-tetrahydroisoquinolines (THIQs) and 3,4-dihydroisoquinolines (DHIQs) to their corresponding isoquinoline (B145761) derivatives. nih.gov Using CuBr₂ as a catalyst in dimethyl sulfoxide (B87167) (DMSO) at room temperature, these reactions utilize air as a clean and readily available oxidant. nih.gov The choice of base, such as 1,8-diazabicyclo nih.govacs.orgundec-7-ene (DBU) and sodium ethoxide (NaOEt), is tailored to the substitution pattern of the starting material to achieve high yields. nih.gov For instance, 1-(4-chlorophenyl)isoquinoline can be synthesized via this methodology. nih.gov

Another powerful strategy involves a copper-catalyzed oxidative cascade deamination and cyclization. researchgate.net This one-pot method for synthesizing 2,4,6-triaryl pyridines uses copper triflate and molecular iodine to promote the reaction between a vinyl azide and a benzylamine (B48309) under an oxygen atmosphere. researchgate.net The benzylamine serves as both a source of an aryl group and the nitrogen atom for the pyridine ring. researchgate.net This approach is valued for its broad substrate scope, good functional group tolerance, and mild reaction conditions. researchgate.net

Copper catalysts also play a role in cascade reactions that involve C-H functionalization and the formation of multiple bonds in one sequence. For example, the synthesis of 2,4,5-triaryl-1,2,3-triazoles has been achieved from bisarylhydrazones through a cascade of C–H functionalization/C–C/N–N/C–N bond formations under mild, aerobic conditions. rsc.org

The following table summarizes the conditions for the copper-catalyzed synthesis of 1-phenyl-6,7-dimethoxyisoquinoline from its THIQ precursor, highlighting the optimization of the catalyst and base.

| Entry | Catalyst (mol %) | Base-1 | Base-2 | Solvent | Temp (°C) | Yield (%) |

| 1 | CuBr₂ (20) | DBU | - | DMSO | 25 | 45 |

| 2 | CuBr₂ (20) | DBU | NaOEt | DMSO | 25 | 93 |

| 3 | CuCl₂ (20) | DBU | NaOEt | DMSO | 25 | 85 |

| 4 | Cu(OAc)₂ (20) | DBU | NaOEt | DMSO | 25 | 82 |

| 5 | CuCl (20) | DBU | NaOEt | DMSO | 25 | 78 |

Photoinduced Intermolecular Charge Transfer in Pyridine Functionalization

Photoinduced reactions offer a powerful and often milder alternative to traditional thermal methods for chemical transformations. A significant development in pyridine chemistry is the use of photoinduced intermolecular charge transfer to functionalize pyridinium (B92312) derivatives.

This method relies on the formation of an electron donor-acceptor (EDA) complex between a 1,4-dihydropyridine (B1200194) (DHP) and an N-amidopyridinium salt. organic-chemistry.orgnih.gov Upon irradiation with visible light, typically from blue LEDs, a single-electron transfer (SET) occurs without the need for an external photocatalyst. organic-chemistry.orgnih.gov This process generates various radicals, such as alkyl, acyl, and carbamoyl (B1232498) radicals, from the corresponding DHPs. organic-chemistry.orgnih.gov These radicals then add to the C4-position of the pyridine ring, leading to the formation of C4-functionalized pyridines. organic-chemistry.orgnih.gov

The reaction is highly regioselective and efficient, accommodating a wide range of functional groups under metal-free conditions. nih.gov The synthetic utility of this approach has been demonstrated in the late-stage functionalization of complex and biologically relevant molecules, including pharmaceuticals and peptides. nih.gov Mechanistic studies, including UV/vis absorption and NMR analysis, have confirmed the formation of the crucial EDA complexes. organic-chemistry.org

Nickel-Catalyzed Reductive Coupling Strategies

Nickel-catalyzed reductive couplings have become a cornerstone for the construction of carbon-carbon bonds, particularly for linking sp²-hybridized carbon atoms, as found in aryl groups. nih.gov These methods are advantageous as they often utilize readily available electrophiles like aryl halides.

One of the challenges in C(sp²)-C(sp²) cross-coupling is controlling the selectivity to favor the desired cross-coupled product over homocoupled side products. dicp.ac.cn Research has shown that a synergistic combination of halide effects and the addition of a magnesium salt can enable the nickel-catalyzed cross-electrophile coupling of aryl chlorides and heteroaryl chlorides. dicp.ac.cn This strategy leverages the electronic differences between the aromatic and heteroaromatic partners. dicp.ac.cn

For instance, the coupling of heteroaryl chlorides with aryl bromides can be achieved with high selectivity using a nickel catalyst with a sterically hindered terpyridine (tpy) ligand. acs.org Mechanistic studies suggest that these conditions promote the in situ formation of arylzinc species, which then undergo coupling with the heteroaryl electrophile. acs.org

In the context of C(sp²)-C(sp³) bond formation, nickel catalysis has been employed in the reductive cross-coupling of aryl bromides with tertiary alkyl halides. chinesechemsoc.orgchinesechemsoc.org The use of additives like pyridine or 4-(N,N-dimethylamino)pyridine (DMAP) helps to suppress side reactions such as β-hydride elimination. chinesechemsoc.orgchinesechemsoc.org These reactions tolerate a variety of substituted aryl bromides, with electron-withdrawing groups often leading to better results. chinesechemsoc.orgchinesechemsoc.org

Three-Component Reactions

Three-component reactions (TCRs) are highly efficient processes that combine three different starting materials in a single step to form a complex product, adhering to the principles of atom economy and procedural simplicity.

A notable example is the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. nih.gov This reaction involves an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile. nih.gov The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in ethanol provides the desired products in moderate to excellent yields within a short reaction time. nih.gov

Another versatile three-component approach leads to highly substituted pyridin-4-ol derivatives from the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it This method can be extended to a four-component protocol to yield pyridin-4-yl nonaflates, which are valuable precursors for further transformations, especially palladium-catalyzed reactions. chim.it

The synthesis of pyrazolopyridine and pyrazoloquinoline derivatives can also be achieved through a one-pot, three-component reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds. researchgate.net This reaction proceeds in water at 80°C in the presence of tetrapropylammonium (B79313) bromide and involves a cascade of Knoevenagel and Michael reactions, followed by intramolecular condensation and oxidation. researchgate.net

The table below shows examples of pyrazolo[3,4-b]pyridine derivatives synthesized via a four-component bicyclization reaction, highlighting the yields of these complex structures. acs.org

| Product | Starting Materials | Yield (%) |

| 1-(4-Chlorophenyl)-...-pyrazolo[3,4-b]pyridine | 4-Chlorophenylhydrazine, Acetoacetanilide, Dimedone, Benzaldehyde | 71 |

| 1-Phenyl-…-pyrazolo[3,4-b]pyridine | Phenylhydrazine, Ethyl acetoacetate, Dimedone, 4-Methoxybenzaldehyde | 66 |

| 1-(4-Bromophenyl)-...-pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolone | 4-Bromophenylhydrazine, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, Isatin, Acetone | 43 |

Wittig Reactions

The Wittig reaction is a classic and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgpressbooks.pub The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com

The general mechanism involves the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide. wikipedia.org Mechanistic studies, particularly for unstabilized ylides, suggest that under lithium-free conditions, the reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate directly. wikipedia.org

The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides, typically containing an electron-withdrawing group, predominantly yield (E)-alkenes, whereas non-stabilized ylides, such as those with alkyl substituents, lead to (Z)-alkenes. organic-chemistry.org

A reaction sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift allows for a one-pot synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org

Annulation Type Reactions

Annulation reactions are processes that form a new ring onto a pre-existing molecule. These reactions are fundamental in the construction of cyclic and heterocyclic systems, including pyridines.

One approach involves an iodine-catalyzed aerobic oxidative formal [4+2] annulation for the synthesis of polyfunctionalized pyridines. researchgate.net This method reacts various ketones and aldehydes with chalcones or β,γ-unsaturated α-ketoesters in the presence of molecular iodine and an amine, using oxygen as the oxidant. researchgate.net

Another strategy is the asymmetric Michael/hemiketalization/amination reaction of 1,3-diketones with 2,3-dioxopyrrolidines, catalyzed by a quinine-derived urea (B33335) catalyst. researchgate.net This reaction produces chiral polycyclic 1,4-dihydropyridines, which can then be subjected to oxidative aromatization to yield axially chiral 4-arylpyridines. researchgate.net

Furthermore, two substrate-controlled regiodivergent annulation protocols involving 2,3-dioxopyrrolidines and 3-alkylidene oxindoles have been developed. nih.gov These reactions can proceed through either a [3+3] or a [4+2] annulation pathway, depending on the substrates and conditions, leading to a variety of fused dihydropyrrolidone derivatives with high stereoselectivity. nih.gov The [3+3] annulation involves a vinylogous Michael addition followed by an intramolecular aldol (B89426) cyclization, while the [4+2] pathway proceeds through a vinylogous Michael addition and a subsequent intramolecular oxa-Michael cyclization. nih.gov

Gold and copper salts can also catalyze the reaction of ketones with propargylamine (B41283) to synthesize functionalized pyridines. acs.org This reaction is proposed to proceed through the sequential amination of the carbonyl compound, followed by a regioselective 6-endo-dig cyclization of the resulting N-propargylenamine intermediate and subsequent aromatization. acs.org

Stereoselective Synthesis (e.g., Single Optical Isomer Preparation)

The synthesis of single optical isomers (enantiomers) is of paramount importance, particularly in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

An asymmetric organocatalytic approach has been developed for the synthesis of chiral polycyclic 1,4-dihydropyridines. researchgate.net This method utilizes a quinine-derived urea catalyst for the reaction between 1,3-diketones and 2,3-dioxopyrrolidines, yielding products with high enantioselectivity (up to 99% ee). researchgate.net Subsequent oxidative aromatization of these chiral 1,4-dihydropyridines affords atropisomeric 4-arylpyridines with good enantiomeric excess (up to 95% ee). researchgate.net

Another example of stereoselective synthesis is a microwave-assisted multicomponent reaction in water for the preparation of pyrimidinespiroisoxazolo[5,4-b]pyridine derivatives. clockss.org This green synthetic method produces products with high syn stereoselectivity. clockss.org

The synthesis of chiral dihydropyrano[2,3-c]pyrazoles can be achieved via an organocatalytic domino reaction, highlighting the importance of stereochemistry in the synthesis of optically active compounds. metu.edu.tr Furthermore, an efficient method for synthesizing 4,4-dihalopiperidine derivatives has been developed from N-(3-halobut-3-en-1-yl)-4-methylbenzenesulfonamide and an aldehyde, catalyzed by In(OTf)₃. researchgate.net This reaction is highly diastereoselective and regioselective, and the resulting gem-dihalopiperidines can be converted into other useful structures like 2-substituted-1-tosylpiperidin-4-ones and pyridines. researchgate.net

Advanced Spectroscopic Analysis of 4 4 Chlorophenyl Pyridine

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. Analysis of the vibrational spectra of 4-(4-chlorophenyl)pyridine provides detailed information about its molecular structure and bonding. These techniques are highly sensitive to the specific arrangement of atoms and the types of chemical bonds present, making them invaluable for structural elucidation. acs.org

Vibrational Analysis and Assignments

The vibrational spectrum of this compound can be understood by assigning observed IR and Raman bands to specific molecular motions. These assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. nih.govnih.gov

Key vibrational modes for this compound and related structures include:

C-H Vibrations : The aromatic C-H stretching vibrations for pyridine (B92270) and its derivatives typically appear in the 3100–3000 cm⁻¹ region. nih.govtandfonline.com The in-plane bending vibrations for these C-H bonds are usually found between 1300 cm⁻¹ and 1000 cm⁻¹, while the out-of-plane bending vibrations occur in the 950–600 cm⁻¹ range. tandfonline.com

Ring Vibrations : The stretching vibrations of the pyridine ring are complex and typically observed in the range of 1600-1400 cm⁻¹. researchgate.net The C-C stretching vibrations within the phenyl ring also contribute to this region.

C-Cl Vibrations : The C-Cl stretching frequency is generally observed in the region of 850-550 cm⁻¹. researchgate.netresearchgate.net For instance, in a similar compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, the C-Cl stretching mode was assigned at 714 cm⁻¹. researchgate.net

Pyridine Ring Modes : The pyridine ring itself has characteristic vibrational modes. For example, the ring stretching frequencies for pyridine are typically observed between 1585 cm⁻¹ and 990 cm⁻¹. researchgate.net

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to predict the vibrational frequencies. nih.gov These calculated frequencies are then scaled to better match the experimental data, aiding in the accurate assignment of the observed spectral bands. materialsciencejournal.org

Table 1: Selected Vibrational Assignments for Phenyl and Pyridine Derivatives from Spectroscopic Studies

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| Aromatic C-H Stretch | 3100–3000 | nih.govtandfonline.com |

| Pyridine Ring Stretch | 1600–1400 | researchgate.net |

| Aromatic C-H In-Plane Bend | 1300–1000 | tandfonline.com |

| Aromatic C-H Out-of-Plane Bend | 950–600 | tandfonline.com |

| C-Cl Stretch | 850–550 | researchgate.netresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure. researchgate.net

For aromatic compounds like this compound, the primary electronic transitions are typically π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while n → π* transitions involve the promotion of a non-bonding electron (for example, from the nitrogen atom in the pyridine ring) to a π* antibonding orbital. researchgate.net

The UV-Vis spectrum of a related compound, 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydro-pyrazol-1-yl)benzo[d]thiazole, showed an electronic absorption peak at 318.19 nm in the gas phase, which corresponds to the energy required for the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The presence of extended conjugation in a molecule, such as that in this compound, can lead to a bathochromic (red) shift, meaning the absorption occurs at a longer wavelength. materialsciencejournal.org

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often used to predict the electronic absorption spectra and to help assign the observed transitions. researchgate.netijcrt.org

Table 2: Illustrative UV-Vis Absorption Data for a Related Chlorophenyl Pyridine Derivative

| Solvent/Phase | λmax (nm) | Transition | Reference |

| Gas Phase | 318.19 | HOMO → LUMO | researchgate.net |

This table illustrates the type of data obtained from UV-Vis spectroscopy. The specific λmax for this compound would depend on the solvent used and the specific electronic transitions occurring.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a central tool for investigating the molecular properties of compounds like 4-(4-Chlorophenyl)pyridine. researchgate.net These calculations allow for the accurate prediction of molecular structure, spectroscopic features, and chemical reactivity. researchgate.netresearchgate.net By using functionals like B3LYP and basis sets such as 6-311++G(d,p), a detailed profile of the molecule can be generated. researchgate.netijcrt.org

Optimized Geometries and Structural Parameters

The initial step in most computational studies involves the optimization of the molecular geometry to find the lowest energy conformation. researchgate.net For this compound and its derivatives, DFT calculations provide precise bond lengths and angles that are often in good agreement with experimental data from X-ray diffraction. nih.govnih.gov In a related compound, (RS)-(4-Chlorophenyl)(pyridin-2-yl)methanol, the geometry was optimized using the B3LYP/6-311++G(d,p) level of theory. researchgate.net For another similar molecule, the optimized structure revealed C-Cl bond distances around 1.75 Å and C-N distances ranging from 1.35 to 1.40 Å. nih.gov The planarity and the twist between the phenyl and pyridine (B92270) rings are critical parameters determined through these optimizations. In substituted terpyridines including a 4-chlorophenyl group, it was found that the central pyridine ring, the phenyl ring, and the other two pyridine rings are twisted relative to each other. uit.no

Table 1: Selected Optimized Structural Parameters for a this compound Analog (Note: Data is illustrative, based on calculations for similar structures like 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide) nih.gov

| Parameter | Bond Length (Å) / Angle (°) | Method |

| C-Cl | 1.759 | B3LYP/6-311G(d,p) |

| C-N (pyridine) | 1.359 - 1.403 | B3LYP/6-311G(d,p) |

| C-C (inter-ring) | ~1.49 | DFT Calculation |

| C-N-C (pyridine) | ~117.0 | DFT Calculation |

Electronic Properties

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of chemical reactivity, stability, and biological activity. nih.govbohrium.com A smaller energy gap suggests higher reactivity and polarizability. nih.gov For a derivative of this compound, the HOMO-LUMO energy gap was calculated to be 4.7951 eV using the B3LYP method, indicating high chemical reactivity. nih.gov These calculations help in understanding the charge transfer that can occur within the molecule. nih.gov

Table 2: Calculated Electronic Properties for a this compound Derivative (Note: Data from 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide) nih.gov

| Parameter | Energy (eV) | Method |

| EHOMO | -6.4016 | B3LYP/6-311G(d,p) |

| ELUMO | -1.6065 | B3LYP/6-311G(d,p) |

| Energy Gap (ΔE) | 4.7951 | B3LYP/6-311G(d,p) |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) mapping is a vital computational technique used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. nih.govtandfonline.com The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (nucleophilic, electron-rich) and blue indicates regions of positive potential (electrophilic, electron-poor), while green represents neutral regions. tandfonline.commdpi.com For molecules containing electronegative atoms like nitrogen and chlorine, the MEP map typically shows negative potential localized around these atoms, identifying them as likely sites for electrophilic attack. tandfonline.comuctm.edu Conversely, positive potential is often found around hydrogen atoms, marking them as sites for nucleophilic attack. uctm.edu

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. uni-muenchen.de It is used to analyze hyperconjugative interactions and charge delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netuni-muenchen.de The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance; a larger E(2) value indicates a more intense interaction. tandfonline.com In pyridine-containing compounds, significant stabilization energies are often found for π → π* transitions within the aromatic rings and for interactions involving the lone pairs of nitrogen and other heteroatoms. tandfonline.commdpi.com This analysis helps in understanding the intramolecular charge transfer and the stability of the molecule. nih.gov

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: Based on general findings for pyridine derivatives) tandfonline.commdpi.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π (C-C)phenyl | π* (C-C)pyridine | > 20 |

| LP (N)pyridine | σ* (C-C)adjacent | 5 - 15 |

| π (C-C)pyridine | π* (C-C)phenyl | > 20 |

Energy Framework Computations for Crystal Interactions

To understand the energetics of crystal packing, energy framework computations are performed using programs like CrystalExplorer. dergipark.org.trresearchgate.netresearchgate.net This method calculates the pairwise interaction energies between a central molecule and its neighbors within a specified radius. The total interaction energy (E_tot) is decomposed into four key components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep). researchgate.netmdpi.com These calculations are typically performed at a DFT level, such as B3LYP/6-31G(d,p). mdpi.com The resulting energy frameworks can be visualized as cylinders connecting molecular centroids, where the cylinder radius is proportional to the interaction strength, providing a clear picture of the dominant forces in the crystal packing. For a nickel complex containing a 4-chlorophenyl moiety, energy framework analysis was performed at the HF/3-21G level to quantify interaction energies. nih.gov

Table 4: Interaction Energy Components for a Molecular Crystal (Note: Data is illustrative of the methodology) researchgate.netmdpi.com

| Interaction Pair | E_ele (kJ/mol) | E_pol (kJ/mol) | E_dis (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |

| Molecule 1 - Neighbor A | -50.2 | -15.8 | -85.3 | 40.1 | -111.2 |

| Molecule 1 - Neighbor B | -25.1 | -8.3 | -42.7 | 21.5 | -54.6 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying the various intermolecular interactions within a crystal. researchgate.netresearchgate.net The surface is generated based on the electron distribution of the molecule, and properties such as the normalized contact distance (d_norm) are mapped onto it. The d_norm map uses a red-white-blue color scheme where red spots indicate close contacts (shorter than van der Waals radii), white indicates contacts around the van der Waals separation, and blue indicates longer contacts. pnrjournal.com

Table 5: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: Data from bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II)) nih.gov

| Interaction Type | Contribution (%) |

| H···H | 32.8 |

| C···H / H···C | 27.5 |

| N···H / H···N | 15.1 |

| Cl···H / H···Cl | 14.0 |

LogP and TPSA Calculations

The lipophilicity and polarity of a compound are critical parameters in computational chemistry, often estimated through the logarithm of the partition coefficient (LogP) and the Topological Polar Surface Area (TPSA). For this compound, the calculated XLogP3 value, a common computational method for determining lipophilicity, is 3.2. nih.gov This value indicates a significant degree of lipophilicity, suggesting preferential partitioning into nonpolar environments.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its transport properties. For this compound, the TPSA is calculated to be 12.9 Ų. nih.gov This relatively low TPSA value, combined with the higher LogP, is characteristic of molecules with limited polarity. In contrast, more complex derivatives containing additional polar functional groups exhibit significantly higher TPSA values. For example, 4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid has a TPSA of 62.7 Ų. nih.gov

| Compound | Property | Value | Source |

|---|---|---|---|

| This compound | XLogP3 | 3.2 | nih.gov |

| TPSA | 12.9 Ų | nih.gov | |

| 4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid | TPSA | 62.7 Ų | nih.gov |

| 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (S)-2-acetamido-3-phenylpropanoate | TPSA | 100.55 Ų | chemscene.com |

| 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (S)-2-acetamido-3-phenylpropanoate | LogP | 4.4114 | chemscene.com |

Hydrogen Bonding Analysis (e.g., N-H⋯O, C-H⋯O, C-H⋯Cl)

The this compound molecule itself has limited hydrogen bonding capabilities, acting primarily as a hydrogen bond acceptor at the pyridine nitrogen atom, with a computed hydrogen bond acceptor count of one and a donor count of zero. nih.gov However, its derivatives are frequently involved in a variety of intermolecular hydrogen bonds that are crucial for defining their crystal structures.

Computational and crystallographic studies of related compounds reveal several key hydrogen bonding interactions:

N-H⋯O and C-H⋯O Bonds: In cocrystals of N-(chlorophenyl)pyridinecarboxamides, N-H⋯O and C-H⋯O interactions are observed. nih.gov For instance, in the monohydrate of N-(p-chlorophenyl)-p-pyridinecarboxamide, the amide N-H donor, carbonyl oxygen, and pyridine nitrogen all engage in hydrogen bonding with water molecules. nih.govacs.org In the crystal structure of 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium pyridine-3-sulfonate, N—H⋯O hydrogen bonds are formed between the sulfonate group and the protonated pyrimidine (B1678525) ring, while the structure is further stabilized by C—H⋯O interactions. iucr.org

O-H⋯N Bonds: The crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol shows that molecules are linked by O—H⋯N hydrogen bonds, forming zigzag chains. researchgate.net

C-H⋯N Bonds: This type of interaction is also noted in the stabilization of crystal structures. For example, in (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, C—H⋯N interactions link molecules into a chain. iucr.org

| Interaction Type | Example Compound | Reference |

|---|---|---|

| N-H⋯O | N-(chlorophenyl)pyridinecarboxamides | nih.gov |

| C-H⋯O | 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium pyridine-3-sulfonate | iucr.org |

| O-H⋯N | (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | researchgate.net |

| C-H⋯N | (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile | iucr.org |

| C-H⋯Cl | (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile | iucr.org |

π-π Stacking Interactions

π-π stacking is a significant non-covalent interaction that often plays a key role in the crystal packing of aromatic compounds containing the this compound scaffold. These interactions arise from the alignment of the electron-rich π-systems of the pyridine and chlorophenyl rings.

Detailed crystallographic analyses of derivatives have quantified these interactions:

A silver(I) complex featuring a derivative ligand exhibits π-π stacking with a centroid distance between pyridyl rings of 3.631 Å.

In 4-Benzyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, weak π–π stacking interactions help stabilize the crystal packing, with a measured centroid-to-centroid distance (Cg1⋯Cg2) of 3.858 (2) Å. iucr.org

The crystal structure of 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium pyridine-3-sulfonate is further stabilized by π–π stacking interactions with a centroid–centroid distance of 3.9465 (13) Å. iucr.org

Conversely, not all derivatives exhibit these interactions. For instance, Hirshfeld surface analysis of 6-bromo-2-(4-chlorophenyl)-3-((1-octyl-1H-1,2,3-triazol-4-yl)methyl)-3H-imidazo[4,5-b]pyridine indicated that no significant π-π stacking interactions are present in its crystal structure. imist.ma

| Compound/Complex | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | Pyridine and Chlorophenyl | 3.794 | |

| Bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) Nitrate | Pyridyl and Benzene (B151609) | 3.631 | |

| 4-Benzyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine | Imidazopyridine and Imidazopyridine | 3.858 (2) | iucr.org |

| 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium pyridine-3-sulfonate | Pyrimethamine Cations | 3.9465 (13) | iucr.org |

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions of the Amine Group

The nitrogen atom in the pyridine (B92270) ring of 4-(4-Chlorophenyl)pyridine is part of an aromatic system and behaves as a tertiary amine. It does not undergo nucleophilic substitution in the traditional sense where the amine itself is displaced. Instead, the lone pair of electrons on the nitrogen atom acts as a nucleophile, readily attacking electrophiles. A primary example of this reactivity is N-alkylation.

This reaction involves treating this compound with an alkyl halide (R-X), leading to the formation of a quaternary N-alkylpyridinium salt. This process creates a positive charge on the nitrogen atom, which significantly alters the electronic properties and reactivity of the pyridine ring. [cite: 13]

Table 1: Examples of N-Alkylation Reactions of Pyridines

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product |

|---|---|---|

| Pyridine | Methyl Iodide | N-Methylpyridinium Iodide |

| This compound | Benzyl (B1604629) Bromide | 1-Benzyl-4-(4-chlorophenyl)pyridinium Bromide |

Condensation Reactions (e.g., with Carbonyl Compounds)

Direct condensation of the pyridine nitrogen with carbonyl compounds is not typical. However, this compound can participate in reactions that are mechanistically related to condensations, primarily through the formation of pyridinium (B92312) ylides. An ylide is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms.

The process begins with the N-alkylation of this compound to form a pyridinium salt. When the alkyl group has an acidic proton (e.g., a methylene (B1212753) group adjacent to a carbonyl), treatment with a base can deprotonate this position to generate a pyridinium ylide. These ylides are versatile intermediates, acting as nucleophiles and 1,3-dipoles. They are key participants in reactions like the Kröhnke pyridine synthesis, where they react with α,β-unsaturated carbonyl compounds.

This reactivity allows for the construction of complex molecular frameworks. Pyridinium ylides can undergo cycloaddition reactions with various dipolarophiles, such as alkynes, to synthesize indolizine (B1195054) derivatives.

Ring Cleavage Methodologies

The pyridine ring is aromatic and generally stable, making ring cleavage reactions challenging. However, under specific conditions, the ring can be opened. The most notable method for pyridine ring cleavage is the Zincke reaction. [cite: 1]

While this is a general method for pyridines, its application to this compound would first require its conversion to the corresponding Zincke salt. Other methods for pyridine ring cleavage often require coordination to a metal center or harsh reaction conditions. [cite: 6, 8, 11]

Oxidation and Reduction Reactions

Oxidation The nitrogen atom of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is electron-donating by resonance and can influence the regioselectivity of subsequent reactions.

Reduction The pyridine ring of this compound can be fully reduced to a piperidine (B6355638) ring. This hydrogenation is typically carried out using hydrogen gas with a metal catalyst, such as platinum, palladium, or Raney nickel, often under pressure. [cite: 13]

Alternatively, partial reduction can be achieved. The reduction of pyridinium salts, formed by N-alkylation of the parent pyridine, with reducing agents like sodium borohydride (B1222165) (NaBH₄) often yields 1,2,5,6-tetrahydropyridine derivatives. The specific outcome can depend on the substituents present on the ring and the nitrogen atom.

Table 2: Common Oxidation and Reduction Reactions of the Pyridine Ring

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | RCO₃H (Peroxy acid) | This compound N-oxide | Oxidation |

| This compound | H₂ / Pd/C | 4-(4-Chlorophenyl)piperidine | Reduction (Hydrogenation) |

Electrophilicity and Protonation Effects

The pyridine ring is considered electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the carbon atoms of the ring. This effect makes the C2 and C4 positions particularly electrophilic and susceptible to nucleophilic attack.

Protonation of the basic nitrogen atom with an acid further enhances the ring's electrophilicity. The resulting pyridinium cation is significantly more electron-deficient than the neutral pyridine. This increased electrophilicity makes the ring highly activated towards attack by nucleophiles.

The formation of a pyridinium salt, either by protonation or by N-alkylation, is a key strategy to enhance the reactivity of the pyridine ring towards nucleophiles. While neutral pyridine reacts only with very strong nucleophiles (like organolithium reagents or sodium amide in the Chichibabin reaction), pyridinium salts can react with a much broader range of weaker nucleophiles.

Nucleophilic attack on the 4-(4-Chlorophenyl)pyridinium ion will preferentially occur at the C2 (ortho) and C4 (para) positions. This is because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. This activation allows for reactions such as the addition of cyanide, hydroxides, or other nucleophiles that would not react with the neutral pyridine.

Catalytic Applications in Organic Reactions

While specific studies detailing the catalytic use of this compound are not prevalent, its structure suggests it can function as a nucleophilic catalyst, similar to pyridine and 4-dimethylaminopyridine (B28879) (DMAP). These catalysts are widely used in acylation reactions (e.g., esterification and amidation).

The catalytic cycle involves the nucleophilic pyridine nitrogen attacking the electrophilic acylating agent (such as an acid chloride or anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the initial acylating agent. It is then readily attacked by the nucleophile (an alcohol or amine), transferring the acyl group and regenerating the pyridine catalyst. The presence of the electron-withdrawing 4-chlorophenyl group may modulate its basicity and catalytic activity compared to unsubstituted pyridine.

Interactions with Diboron(4) Compounds

The interaction of this compound with diboron(4) compounds, such as bis(pinacolato)diboron (B136004) (B₂pin₂), is a key reaction for the synthesis of valuable organoboron intermediates. These intermediates can subsequently be used in a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The reactivity of this compound towards diboron(4) compounds can be directed towards either the C-Cl bond on the phenyl ring or the C-H bonds on the pyridine ring, depending on the catalytic system employed.

The primary methods for the borylation of aryl halides and pyridines include palladium-catalyzed Miyaura borylation, iridium-catalyzed C-H borylation, and metal-free radical borylation. Each of these methods proceeds through different mechanistic pathways and can offer distinct regioselectivity.

Miyaura Borylation of the C-Cl Bond

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that is widely used for the synthesis of aryl and vinyl boronates from the corresponding halides or triflates. In the case of this compound, this reaction would target the C-Cl bond. The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the diboron (B99234) reagent and subsequent reductive elimination to yield the arylboronate product and regenerate the Pd(0) catalyst. The choice of ligands and base is crucial for the efficiency of this reaction.

Iridium-Catalyzed C-H Borylation of the Pyridine Ring

Alternatively, iridium-catalyzed C-H borylation can be employed to directly functionalize the C-H bonds of the pyridine ring. This method is highly valuable for its atom economy as it avoids the need for pre-halogenated substrates. The regioselectivity of this reaction is primarily governed by steric factors, with borylation typically occurring at the least hindered C-H bond. For this compound, this would likely lead to borylation at the positions ortho to the nitrogen atom on the pyridine ring. However, the nitrogen lone pair can sometimes inhibit the catalyst, making the borylation of pyridines more challenging than that of simple arenes.

Metal-Free Radical Borylation

Recent advancements have led to the development of transition-metal-free borylation methods that proceed via a radical mechanism. These reactions can be initiated by light or a radical initiator and involve the formation of a boryl radical which then reacts with the aryl halide. Pyridine and its derivatives have been shown to catalyze such reactions by stabilizing the boryl radical. This approach offers a milder and more cost-effective alternative to traditional transition-metal-catalyzed methods.

Coordination Chemistry and Metal Complexes

Ligand Properties of 4-(4-Chlorophenyl)pyridine Derivatives

The versatility of this compound as a building block for more complex ligands is central to its importance in coordination chemistry. As a monodentate ligand, pyridine (B92270) and its derivatives coordinate to metal centers through the nitrogen atom. jscimedcentral.com The electronic properties of the pyridine ring can be tuned by the introduction of substituents, which in turn influences the properties of the resulting metal complexes. wikipedia.org

Tridentate Chelating Behavior (e.g., Terpyridine Derivatives)

A significant area of research involves the incorporation of the this compound moiety into larger, multidentate ligand systems, most notably terpyridines. nih.gov Terpyridines are tridentate ligands that bind to metal ions in a meridional fashion, forming two five-membered chelate rings. nih.gov This tridentate chelation results in the formation of stable and rigid metal complexes. nih.gov The 4'-position of the central pyridine ring of the terpyridine ligand is a common site for substitution, allowing for the introduction of various functional groups to modulate the ligand's properties. core.ac.uknih.gov The introduction of a 4-chlorophenyl group at this position, creating 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine (Cl-Ph-tpy), influences the steric and electronic environment of the resulting metal complexes. americanelements.comnih.govnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes are then isolated and can be characterized using a variety of spectroscopic and analytical techniques, including elemental analysis, Infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. americanelements.comnih.gov

Complexation with Transition Metals (e.g., Ruthenium(II), Cadmium(II), Platinum(II), Palladium(II), Silver(I), Vanadium)

Derivatives of this compound, particularly 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine, have been successfully used to form complexes with a range of transition metals.

Ruthenium(II): A series of monofunctional Ru(II) complexes with the general formula mer-[Ru(Cl-Ph-tpy)(N-N)Cl]Cl, where N-N is a bidentate chelating ligand such as 1,2-diaminoethane (en), 1,2-diaminocyclohexane (dach), or 2,2'-bipyridine (B1663995) (bpy), have been synthesized and characterized. americanelements.comnih.govnih.gov

Cadmium(II): A new Cd(II) complex with the formula [Cd(Cltpy)(I)₂], where Cltpy is 4′-chloro-2,2′:6′,2′′-terpyridine, has been prepared and analyzed. nih.gov The coordination number in this complex is five, with the cadmium ion bound to the three nitrogen atoms of the terpyridine ligand and two iodine atoms. nih.gov

Platinum(II) and Palladium(II): Square-planar complexes of palladium(II) and platinum(II) with substituted terpyridine ligands have been synthesized. core.ac.uk These complexes, with the general formula [M(L)Cl]BF₄ (where M is Pd or Pt, and L is a 4'-substituted terpyridine), demonstrate the typical tridentate coordination of the terpyridine ligand to the metal center. core.ac.uk

Silver(I): Silver(I) complexes with various pyridine-based ligands have been reported, highlighting the affinity of silver(I) for nitrogen-donor ligands. rsc.org

Vanadium: A vanadium(V) complex, [VO₂(bptpy)]ClO₄, where bptpy is a terpyridine derivative, has been synthesized, demonstrating the ability of terpyridine ligands to stabilize metals in higher oxidation states. mdpi.com

| Metal Ion | Example Complex Formula | Coordination Geometry | Reference |

| Ruthenium(II) | mer-[Ru(Cl-Ph-tpy)(bpy)Cl]Cl | Distorted Octahedral | americanelements.comnih.gov |

| Cadmium(II) | [Cd(Cltpy)(I)₂] | Five-coordinate | nih.gov |

| Platinum(II) | [Pt(L2)Cl]BF₄ | Square-planar | core.ac.uk |

| Palladium(II) | [Pd(L1)Cl]BF₄ | Square-planar | core.ac.uk |

| Silver(I) | [Ag(py-2py)(NO₃)]n | Polymeric | rsc.org |

| Vanadium(V) | [VO₂(bptpy)]ClO₄ | - | mdpi.com |

Influence of Ligand on Electronic Properties of Complexes

The electronic properties of the metal complexes are significantly influenced by the nature of the ligands. In the case of this compound derivatives, the electron-withdrawing nature of the chloro-substituent on the phenyl ring can affect the electron density on the metal center. This, in turn, can influence the spectroscopic and electrochemical properties of the complex. For instance, the introduction of different substituents at the 4' position of the terpyridine ligand has been shown to affect the antitumor activity of the resulting palladium(II) and platinum(II) complexes. core.ac.uk The electronic properties of the complexes are often studied using UV-Vis spectroscopy, which provides information about the electronic transitions within the molecule. americanelements.comnih.gov

Structural Analysis of Metal Complexes

The precise three-dimensional arrangement of atoms in a metal complex is crucial for understanding its properties and reactivity. Single crystal X-ray diffraction is a powerful technique for determining the solid-state structure of these compounds.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis has been instrumental in elucidating the structures of numerous metal complexes containing this compound derivatives. core.ac.uknih.gov

For example, the crystal structure of a cadmium(II) complex, [Cd(Cltpy)I₂], revealed a five-coordinate geometry around the cadmium center, with the three nitrogen atoms of the 4′-chloro-2,2′:6′,2′′-terpyridine ligand and two iodine atoms forming the coordination sphere. nih.gov

Similarly, the structures of palladium(II) and platinum(II) complexes with 4'-substituted terpyridine ligands have been confirmed by single-crystal X-ray diffraction. core.ac.uk These analyses have shown the expected tridentate coordination of the terpyridine ligand to the metal, resulting in a square-planar geometry. core.ac.uk In the case of a platinum(II) complex, the dihedral angles between the pyridine rings of the terpyridine ligand were also determined, providing detailed insight into the ligand's conformation upon coordination. core.ac.uk

The structural data obtained from these studies, such as bond lengths and angles, provide valuable information about the nature of the metal-ligand interactions.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| [Cd(Cltpy)I₂] | - | - | Five-coordinate Cd(II) center | nih.gov |

| [Pd(L2)Cl]BF₄ | - | - | Square-planar geometry | core.ac.uk |

| [Pt(L2)Cl]BF₄ | - | - | Tridentate coordination of the ligand | core.ac.uk |

Coordination Geometry and Number

The coordination number and geometry of metal complexes are fundamental aspects that dictate their physical and chemical properties. For metal complexes incorporating this compound, the coordination environment is influenced by several factors including the nature of the metal ion, its oxidation state, the stoichiometry of the reaction, and the presence of other coordinating ligands.

Generally, the pyridine nitrogen atom of this compound acts as a Lewis base, donating its lone pair of electrons to a metal center. This coordination can result in various geometries, largely dependent on the coordination number of the central metal ion. Common coordination numbers for transition metal complexes are 4 and 6, leading to tetrahedral, square planar, or octahedral geometries.

While specific crystallographic data for simple metal complexes of this compound are not extensively documented in the available literature, the coordination behavior can be inferred from related pyridine-containing structures. For instance, transition metal complexes with pyridine and its derivatives are known to form:

Tetrahedral complexes: Often observed with metal ions having a d¹⁰ electron configuration or with larger ligands where steric hindrance prevents a higher coordination number.

Square planar complexes: Typically found with d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).

Octahedral complexes: A very common geometry for a wide range of transition metals, involving six-coordinate metal centers.

For example, in more complex ligand systems that incorporate the this compound moiety, such as 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine, the coordination with metal ions like ruthenium(II) results in a pseudo-octahedral geometry. In such complexes, the terpyridine ligand coordinates in a tridentate fashion, with other ligands occupying the remaining coordination sites.

Table 1: Common Coordination Geometries for Metal Complexes

| Coordination Number | Geometry |

| 2 | Linear |

| 4 | Tetrahedral |

| 4 | Square Planar |

| 5 | Trigonal Bipyramidal |

| 5 | Square Pyramidal |

| 6 | Octahedral |

Applications of Metal Complexes

Metal complexes of this compound and its derivatives have garnered interest for their potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

A significant area of research has been the investigation of the interaction of these metal complexes with biological macromolecules like DNA, and their consequent cytotoxic effects on cancer cells.

Ruthenium(II) complexes containing the related ligand 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine have been synthesized and studied for their DNA binding ability and cytotoxicity. nih.gov These monofunctional Ru(II) complexes, with the general formula mer-[Ru(Cl-Ph-tpy)(N-N)Cl]Cl (where N-N is a bidentate chelating ligand), have been shown to interact with DNA. nih.gov

Spectroscopic and viscosity measurements indicate that these ruthenium complexes bind to DNA through an intercalative mode. nih.gov This is further supported by competitive binding studies with ethidium (B1194527) bromide (EB), a known DNA intercalator, which showed that the complexes can displace EB from DNA. nih.gov The Stern-Volmer quenching constants (Ksv) for these interactions are in the range of 1.1-2.7 × 10⁴ M⁻¹. nih.gov

The cytotoxic activity of these complexes has been evaluated against human cancer cell lines. One of the complexes, containing 2,2'-bipyridine as the N-N ligand, exhibited moderate to high cytotoxicity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines, with IC₅₀ values of approximately 12.7 μM and 53.8 μM, respectively. nih.gov Other complexes in the series showed moderate cytotoxicity against HeLa cells. nih.gov

Table 2: Cytotoxicity Data for a Ruthenium(II) Complex of a this compound Derivative nih.gov

| Cell Line | IC₅₀ (μM) |

| HeLa | ~12.7 |

| A549 | ~53.8 |

These findings suggest that metal complexes incorporating the this compound framework are promising candidates for the development of new anticancer drugs. The mechanism of action is believed to involve their ability to bind to DNA, potentially interfering with cellular processes and leading to cell death. nih.govnih.govrsc.org

Photodynamic therapy (PDT) is a therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill cancer cells. Transition metal complexes, with their rich photophysical and photochemical properties, are being explored as potential photosensitizers.

The process typically involves the photosensitizer absorbing light, which promotes it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a major cytotoxic agent in PDT.

While specific studies on the photosensitizing properties and ROS generation of metal complexes of this compound are not prevalent in the reviewed literature, the general principles of PDT suggest that such complexes could potentially be designed to have these capabilities. The presence of the aromatic pyridine and chlorophenyl rings, coupled with a suitable metal center, could lead to the necessary photophysical properties for a photosensitizer, such as strong absorption in the visible or near-infrared region and an efficient population of a triplet excited state. Further research is needed to explore the potential of this compound metal complexes in the field of photodynamic therapy.

Crystal Engineering and Solid State Chemistry

Crystal Structure Determination and Analysis

The three-dimensional arrangement of 4-(4-Chlorophenyl)pyridine in the solid state has been elucidated through single-crystal X-ray diffraction studies, providing detailed insights into its molecular and supramolecular structure.

Unit Cell Parameters and Space Group

Crystallographic studies of derivatives and complexes containing the this compound moiety reveal its tendency to crystallize in various systems. For instance, a hydrazone-pyridine compound incorporating the 4-chlorophenyl and pyridine (B92270) rings crystallizes in the triclinic system with the space group P-1. nih.gov The asymmetric unit of this particular crystal contains two molecules. nih.gov Another related compound, ethyl 2-bromo-4-(4-chlorophenyl)-6-phenyl-3-pyridinecarboxylate, was found to crystallize in the orthorhombic system with the space group P212121. ekb.eg A silver(I) complex, bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate, crystallizes in the triclinic system. iucr.org

The specific unit cell parameters for a hydrazone derivative are detailed in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0121(5) |

| b (Å) | 11.9756(8) |

| c (Å) | 14.7888(10) |

| α (°) | 78.321(6) |

| β (°) | 78.139(6) |

| γ (°) | 74.029(6) |

| Volume (ų) | 1318.94(16) |

| Z | 4 |

| Data for (E)-1-((4-chlorophenyl)(phenyl)methylene)-2-(pyridin-2-yl)hydrazine (CCPEHP). nih.gov |

Molecular Conformation in the Solid State

In the solid state, the conformation of molecules containing the this compound scaffold is influenced by the substituents present. For instance, in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the chlorophenyl and pyridine rings is 74.34 (6)°. researchgate.net In a more complex system, 6-bromo-2-(4-chlorophenyl)-3-((1-octyl-1H-1,2,3-triazol-4-yl)methyl)-3H-imidazo[4,5-b]pyridine, the planar imidazo[4,5-b]pyridine ring is inclined at 19.37(12)° to the 4-chlorophenyl ring. imist.ma Similarly, in 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine, the imidazo[4,5-b]pyridine ring system is inclined by 3.84 (6)° to the benzene (B151609) ring. scienceopen.com The conformation of a pyrazolo[3,4-b]pyridine derivative shows the chlorophenyl group in an (-)anticlinal conformation. nih.gov

Intermolecular Interactions and Packing

The crystal packing of compounds containing the this compound moiety is dictated by a variety of intermolecular interactions. Weak C-H···N and C-H···Cl hydrogen bonds are significant in organizing the molecules in the crystal lattice. nih.gov For example, in a hydrazone-pyridine derivative, weak C-H···N hydrogen bonding contacts lead to a one-dimensional hydrogen-bonded tubular architecture along the b-axis. nih.gov In another case, C-H···Br interactions link molecules into dimers. iucr.org

Co-crystallization Studies

Co-crystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients by forming a crystalline solid with a neutral guest compound (a coformer). nih.govturkjps.org This approach is particularly useful for improving the solubility and dissolution rate of poorly water-soluble drugs. nih.govijper.org

While specific co-crystallization studies focusing solely on this compound are not extensively detailed in the provided results, the principles of co-crystal engineering are well-established for pyridine derivatives and related compounds. mdpi.com The formation of co-crystals is driven by non-covalent interactions, primarily hydrogen bonding, between the target molecule and the coformer. turkjps.orgmdpi.com Dicarboxylic acids are common coformers used with pyridine derivatives to form robust supramolecular synthons, such as O–H···N hydrogen bonds. mdpi.com The selection of an appropriate coformer is crucial and can be guided by the analysis of supramolecular synthons and crystal energy landscapes. nih.gov The resulting co-crystals can exhibit altered melting points, stability, and dissolution profiles compared to the parent compound. ijper.org

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. google.com Different polymorphs of a compound can have distinct physical and chemical properties, which is of great importance in the pharmaceutical industry. materialsciencejournal.orgrasayanjournal.co.in The occurrence of polymorphism arises from differences in molecular conformation or the arrangement of molecules in the crystal lattice. materialsciencejournal.org

The existence of multiple polymorphic forms has been documented for compounds structurally related to this compound. For example, two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine were identified, differing in their intermolecular interaction modes and packing arrangements. nih.gov One form exhibited N-H···N hydrogen bonds and π-π stacking, while the other was linked only by N-H···Cl hydrogen bonds. nih.gov Various analytical techniques, including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy, are used to characterize and distinguish between different polymorphic forms. google.commaterialsciencejournal.org While specific studies on the polymorphism of this compound itself are not detailed, the potential for its existence is high given the nature of aromatic and heterocyclic compounds. materialsciencejournal.orgrasayanjournal.co.in

Applications in Materials Science

Development of New Materials with Specific Functionalities

The compound 4-(4-chlorophenyl)pyridine and its derivatives serve as foundational components in the design of new materials with tailored functionalities. The presence of the pyridine (B92270) nitrogen atom offers a coordination site for metal ions, while the chlorophenyl group can be modified to tune the electronic and steric properties of the molecule. This versatility allows for its incorporation into polymers, liquid crystals, and various organic-inorganic hybrid materials. hud.ac.uk

Derivatives such as N-(4-Chlorophenyl)pyridine-2-methylamine and 5-Bromo-2-(4-chlorophenyl)pyridine are noted for their potential in developing advanced materials, including polymers and liquid crystals, due to their unique chemical properties. hud.ac.uknih.gov The ability to systematically alter the molecular structure by introducing different functional groups enables researchers to create materials with specific characteristics, such as enhanced thermal stability, desired optical responses, or self-assembly capabilities. For example, the synthesis of various substituted pyridines containing the 4-chlorophenyl moiety has been explored for applications ranging from agrochemicals to materials science. nih.govmdpi.com

Supramolecular Chemistry and Self-Assembly

In the realm of supramolecular chemistry, the pyridine nitrogen of this compound and its analogues acts as a reliable hydrogen bond acceptor, guiding the self-assembly of molecules into well-defined, higher-order structures. This process, driven by non-covalent interactions like hydrogen bonds, π-π stacking, and halogen bonds, is a cornerstone of crystal engineering, allowing for the construction of complex architectures from molecular precursors. iucr.orgresearchgate.net

The crystal structure of derivatives like (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals how molecules are linked by O—H⋯N hydrogen bonds to form zigzag chains. semanticscholar.orgnih.gov These chains can be further organized into two-dimensional sheets through other weak interactions, such as C—Cl⋯π interactions. semanticscholar.orgnih.gov Similarly, N-(chlorophenyl)pyridinecarboxamides preferentially form aggregates through N—H⋯N(pyridine) interactions. smolecule.com This predictable self-assembly is also demonstrated in the formation of supramolecular liquid crystal complexes, where hydrogen bonding between pyridine derivatives and carboxylic acids leads to materials with specific mesomorphic properties. nih.govsigmaaldrich.com The study of a triazole derivative containing a 4-(4-chlorophenyl) group further highlights how a combination of weak hydrogen bonds and other noncovalent interactions can dictate the supramolecular self-assembly in the crystalline state. nih.gov

The structural motifs present in derivatives of this compound are instrumental in the construction of complex supramolecular architectures such as double helicates and dendrimers. A terpyridine derivative, 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine (B1589399), is explicitly used as a building block for creating both double helicates and dendrimers. researchgate.net In this context, the terpyridine unit acts as a tridentate ligand that can wrap around metal ions, and the programmed twisting of these ligand strands leads to the spontaneous formation of helical structures.